Product packaging for CU-2010(Cat. No.:CAS No. 1021707-76-5)

CU-2010

Cat. No.: B606830
CAS No.: 1021707-76-5
M. Wt: 698.84
InChI Key: BHQDUYVBGREBCB-SAIUNTKASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Foundations and Rationale for Investigating CU-2010

The investigation into this compound is conceptually rooted in the critical need for effective and safer antifibrinolytic agents, particularly within the context of medical procedures associated with significant blood loss, such as cardiac surgery involving cardiopulmonary bypass. Contact of blood with the artificial surfaces of cardiopulmonary bypass equipment is known to activate the coagulation, fibrinolysis, and platelet systems, contributing to increased bleeding tendencies. nih.gov Antifibrinolytic compounds are employed to attenuate this response. nih.gov Historically, agents like aprotinin (B3435010), a broad-spectrum protease inhibitor, and tranexamic acid have been utilized. nih.gov However, the use of aprotinin faced challenges, including its suspension from the market following clinical trial data suggesting increased risks and its nature as a protein of animal origin with associated antigenic properties. nih.gov Tranexamic acid, while a synthetic alternative, demonstrated lower potency compared to aprotinin in some contexts. nih.gov These limitations underscored a clear rationale for the development and investigation of novel synthetic small molecule inhibitors with potent antifibrinolytic and potentially anticoagulant properties, leading to the research focus on compounds like this compound. nih.gov

Historical Overview of Related Chemical Scaffolds and their Research Trajectories

The research trajectory leading to compounds like this compound is informed by the study of existing antifibrinolytic agents, primarily aprotinin and tranexamic acid. Aprotinin, a polypeptide derived from bovine tissues, functions as a serine protease inhibitor, inhibiting enzymes such as plasmin, kallikrein, and trypsin. Its research trajectory involved extensive use in procedures like cardiac surgery to reduce bleeding, followed by scrutiny regarding safety concerns that impacted its market availability. nih.gov Tranexamic acid, a synthetic lysine (B10760008) analog, exerts its antifibrinolytic effect by competitively inhibiting the activation of plasminogen to plasmin, primarily by blocking the lysine binding sites on plasminogen. nih.govnih.gov Its research and clinical use have established it as a valuable antifibrinolytic, though its potency relative to aprotinin in certain applications highlighted the potential for more potent synthetic alternatives. nih.gov The development of this compound represents a research trajectory aiming to synthesize small molecules that retain the potent protease inhibitory activity desired for antifibrinolysis while potentially mitigating some of the drawbacks associated with larger biological molecules like aprotinin or offering improved potency compared to existing synthetic options like tranexamic acid. nih.gov this compound is described as a synthetic compound with a molecular weight of approximately 700 Da, binding to the active site of serine proteases akin to a substrate due to its peptide-like characteristics.

Current Gaps in Knowledge and the Significance of this compound Research

A significant gap in the clinical and research landscape prior to the investigation of this compound was the absence of a widely available, potent, synthetic small molecule antifibrinolytic agent that could serve as a superior alternative to existing options like aprotinin and tranexamic acid. nih.gov The withdrawal and concerns surrounding aprotinin left a need for compounds with comparable efficacy without the associated risks of an animal-derived protein. nih.gov While tranexamic acid is a valuable synthetic agent, its comparative potency suggested room for improvement in certain clinical scenarios requiring more robust fibrinolysis inhibition. nih.gov The significance of this compound research lies in its potential to fill this gap by providing a synthetic, small molecule inhibitor with potent activity against key proteases involved in fibrinolysis and coagulation. nih.gov Research into this compound aimed to determine if its inhibitory profile and efficacy in relevant in vitro models could position it as a promising candidate for development as a next-generation antifibrinolytic. nih.gov

Defining the Scope and Objectives of this compound Academic Inquiry

The academic inquiry into this compound, as exemplified by initial research, focused on a defined scope: the in vitro characterization of its biochemical and functional properties as a protease inhibitor with antifibrinolytic and anticoagulant potential. nih.gov The primary objectives included:

Determining the inhibitory potency of this compound against key proteases involved in the coagulation and fibrinolytic pathways, specifically plasmin, plasma kallikrein, factor Xa, and factor XIa. nih.gov

Comparing the antifibrinolytic efficacy of this compound with established agents like aprotinin and tranexamic acid in relevant in vitro models, such as turbidometric methods and thromboelastometry using plasma and whole blood. nih.gov

Assessing the anticoagulant effects of this compound by measuring its influence on plasma and whole blood clotting times and thrombin generation. nih.gov

Characterizing the basic chemical properties and molecular weight of the compound.

This focused scope aimed to provide foundational data on the potential of this compound as a therapeutic agent by elucidating its direct effects on the enzymatic cascade of hemostasis. nih.gov

Properties

CAS No.

1021707-76-5

Molecular Formula

C37H42N6O6S

Molecular Weight

698.84

IUPAC Name

3-((N-((R)-1-(((S)-3-(3-(aminomethyl)phenyl)-1-((4-carbamimidoylbenzyl)amino)-1-oxopropan-2-yl)amino)-1-oxo-5-phenylpentan-2-yl)sulfamoyl)methyl)benzoic acid

InChI

InChI=1S/C37H42N6O6S/c38-22-28-11-4-10-27(19-28)21-33(35(44)41-23-26-15-17-30(18-16-26)34(39)40)42-36(45)32(14-6-9-25-7-2-1-3-8-25)43-50(48,49)24-29-12-5-13-31(20-29)37(46)47/h1-5,7-8,10-13,15-20,32-33,43H,6,9,14,21-24,38H2,(H3,39,40)(H,41,44)(H,42,45)(H,46,47)/t32-,33+/m1/s1

InChI Key

BHQDUYVBGREBCB-SAIUNTKASA-N

SMILES

O=C(N[C@@H](CC1=CC(CN)=CC=C1)C(NCC2=CC=C(C(N)=N)C=C2)=O)[C@@H](CCCC3=CC=CC=C3)NS(CC4=CC=CC(C(O)=O)=C4)(=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CU-2010;  CU2010;  CU 2010; 

Origin of Product

United States

Detailed Research Findings on Cu 2010

Detailed research findings on CU-2010 have primarily emerged from in vitro studies evaluating its protease inhibitory profile and its effects on fibrinolysis and coagulation.

A key finding is the high affinity of this compound for plasmin, with a reported inhibition constant (Ki) of 2 nM. nih.gov This demonstrates potent inhibition of the primary enzyme responsible for fibrin (B1330869) clot breakdown. In comparison, aprotinin (B3435010) showed a Ki of 4 nM for plasmin, indicating that this compound is comparable in its direct plasmin inhibitory potency to aprotinin. nih.gov Furthermore, this compound was found to be ten times more potent than tranexamic acid in inhibiting fibrinolysis in the studied in vitro models. nih.gov

Beyond plasmin, this compound also demonstrated inhibitory activity against other significant proteases in the coagulation cascade. It inhibited plasma kallikrein with a Ki of less than 1 nM, suggesting a very high affinity for this enzyme. nih.gov Inhibition of factor Xa (Ki, 45 nM) and factor XIa (Ki, 18 nM) was also observed. nih.gov These inhibitory effects on factors Xa and XIa are notably more potent compared to aprotinin, with this compound and its related compound CU-2020 reported to be 100,000 times better at inhibiting these factors than aprotinin.

The biochemical inhibition profile of this compound translated into observable effects on coagulation times and thrombin generation in functional assays. The inhibition of plasma kallikrein, factor Xa, and factor XIa was reflected in the prolongation of coagulation times. nih.gov this compound also led to an attenuation of thrombin generation. nih.gov These effects suggest that in addition to its primary antifibrinolytic action, this compound possesses some anticoagulant properties by impacting key enzymes in the coagulation cascade. nih.gov In vitro studies confirmed the capacity of this compound to inhibit fibrinolysis at concentrations ranging between 100 and 1000 nM. The prolongation of coagulation time, measured as prothrombin time (PT), was observed following stimulation via either tissue factor or the contact phase, demonstrating a dose-dependent effect. This compound was found to be an effective inhibitor of the contact phase at concentrations that also exhibit antifibrinolytic activity.

The molecular weight of this compound has been determined to be approximately 700 Da. It functions by binding to the active site of serine proteases, exhibiting peptide-like characteristics.

Summary of Key Inhibitory Data:

TargetInhibition Constant (Ki)Comparison to Aprotinin (Plasmin)Comparison to Tranexamic Acid (Fibrinolysis)
Plasmin2 nM nih.govComparable (Aprotinin Ki: 4 nM) nih.gov-
Plasma Kallikrein< 1 nM nih.gov--
Factor Xa45 nM nih.govMuch more potent-
Factor XIa18 nM nih.govMuch more potent-
Fibrinolysis (Functional)100-1000 nM (effective range)-10 times more potent nih.gov

Effects on Coagulation:

Prolongation of coagulation times nih.gov

Attenuation of thrombin generation nih.gov

Effective contact-phase inhibitor at antifibrinolytic concentrations

Dose-dependent prolongation of prothrombin time (PT)

Molecular Interactions and Mechanistic Elucidation of Cu 2010

Investigation of CU-2010 Binding Affinity and Selectivity towards Biological Targets

The efficacy of a therapeutic agent is intrinsically linked to its binding affinity and selectivity for its intended biological targets. For this compound, research has focused on identifying these targets and characterizing the nature of the interactions.

In vitro studies have successfully identified several key enzymes in the coagulation and fibrinolytic pathways as molecular targets for this compound. This synthetic small molecule has been shown to be a protease inhibitor. The primary targets identified are:

Plasmin : An essential enzyme in the fibrinolytic system responsible for degrading fibrin (B1330869) clots.

Plasma Kallikrein : A multifunctional serine protease involved in pathways of inflammation, blood pressure regulation, and coagulation.

Factor Xa (FXa) : A critical enzyme in the coagulation cascade that catalyzes the conversion of prothrombin to thrombin.

Factor XIa (FXIa) : An enzyme that activates Factor IX in the intrinsic pathway of coagulation.

This compound's interaction with these specific proteases underscores its role as a modulator of critical physiological processes. nih.gov

While specific studies detailing the use of Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for this compound have not been identified in the available literature, these techniques are principal methods for the biophysical characterization of molecule-target interactions.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. colorado.edunih.govuni-muenchen.de This allows for the determination of key thermodynamic parameters of binding, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). colorado.edu From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. colorado.eduuni-muenchen.de ITC is a label-free, in-solution method, making it a precise tool for investigating biomolecular interactions. colorado.edu

Surface Plasmon Resonance (SPR) is another widely used label-free technique for real-time monitoring of biomolecular interactions. optica.orgnih.gov It measures the change in the refractive index at the surface of a sensor chip as a ligand flows over its immobilized binding partner. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated, providing deep insights into the kinetics and affinity of the interaction.

Although the specific application of these methods to this compound is not detailed, the reported high-affinity interactions of this compound with its targets suggest that such biophysical techniques would be instrumental in fully elucidating the thermodynamics and kinetics of these binding events.

Kinetic Analysis of this compound-Mediated Biochemical Reactions

The inhibitory effects of this compound on its target enzymes have been quantified through kinetic analyses, which reveal its potency. The inhibition constant (Ki) is a critical measure of an inhibitor's potency; a lower Ki value indicates a stronger inhibition. The Ki values for this compound against its various targets have been determined, demonstrating its high affinity, particularly for plasmin and plasma kallikrein. nih.gov

The functional consequences of these inhibitory activities are evident in broader biochemical assays. For instance, the inhibition of Factors Xa and XIa by this compound leads to a measurable prolongation of coagulation times and a reduction in thrombin generation. nih.gov This demonstrates that the kinetic interactions at the molecular level translate into significant effects on the complex biochemical cascade of blood coagulation.

Inhibition Constants (Ki) of this compound for Target Proteases
Target EnzymeInhibition Constant (Ki)
Plasma Kallikrein<1 nM
Plasmin2 nM
Factor XIa (FXIa)18 nM
Factor Xa (FXa)45 nM

Enzymatic Modulation Studies by this compound

The primary mechanism of action for this compound, as established by current research, is through the inhibition of specific enzymes.

This compound functions as a potent protease inhibitor. nih.gov Its high affinity for plasmin, with a Ki of 2 nM, makes its antifibrinolytic activity comparable to that of aprotinin (B3435010) (Ki of 4 nM) and significantly more potent than tranexamic acid. nih.gov The compound also demonstrates potent inhibition of plasma kallikrein with a Ki of less than 1 nM. nih.gov Furthermore, its inhibitory effects on factors Xa and XIa, with Ki values of 45 nM and 18 nM respectively, contribute to its anticoagulant properties. nih.gov The specific mode of inhibition (e.g., competitive, noncompetitive, or uncompetitive) has not been explicitly detailed in the provided literature, but the low Ki values are indicative of a strong inhibitory interaction with the active sites of these serine proteases.

Inhibitor Profile of this compound
Target EnzymeKi ValuePhysiological Effect
Plasmin2 nMAntifibrinolytic
Plasma Kallikrein<1 nMAnticoagulant/Anti-inflammatory
Factor Xa45 nMAnticoagulant
Factor XIa18 nMAnticoagulant

Based on the available scientific literature, this compound has been consistently characterized as an enzyme inhibitor. nih.gov There is currently no research or evidence to suggest that this compound functions as an enzyme activator. Its mechanism of action is centered on blocking the activity of key proteases involved in fibrinolysis and coagulation.

Based on a comprehensive search of available scientific literature, there is no specific chemical compound designated as "this compound." The search results did not yield any information on a molecule with this name.

Therefore, it is not possible to provide an article on the molecular interactions and mechanistic elucidation of "this compound" as the compound itself does not appear to be documented in the public research domain. The information retrieved pertains to general concepts in cellular biology and chemistry, such as cellular uptake mechanisms for various nanoparticles, protein dynamics, post-translational modifications, and the redox properties of copper (Cu), but none of the results identify or describe a specific compound named this compound.

Preclinical Pharmacological Investigations of Cu 2010 in in Vitro and in Vivo Models

In Vitro Pharmacological Profiling of CU-2010

In vitro studies are fundamental to understanding the direct interactions of a compound with its molecular targets and assessing its intrinsic activity. The in vitro pharmacological profiling of this compound has focused on its inhibitory effects on serine proteases involved in coagulation and fibrinolysis.

Cell-based assays and biochemical methods have been employed to determine the efficacy and potency of this compound as a protease inhibitor. Studies have compared the antifibrinolytic efficacy of this compound with established agents such as aprotinin (B3435010) and tranexamic acid. In vitro investigations using plasma and whole blood from healthy volunteers have utilized methods such as turbidometric assays and tissue factor-activated thromboelastometry to assess antifibrinolytic activity. guidetopharmacology.org

Detailed biochemical analyses have revealed that this compound exhibits high affinity for key proteases. It has been shown to inhibit plasmin with a reported inhibition constant (Ki) of 2 nM. guidetopharmacology.org Furthermore, this compound demonstrated potent inhibition of plasma kallikrein with a Ki of less than 1 nM. guidetopharmacology.org Inhibition of coagulation factors Xa and XIa was also observed, with Ki values of 45 nM and 18 nM, respectively. guidetopharmacology.org These findings suggest that this compound possesses both antifibrinolytic and anticoagulant properties through the inhibition of multiple proteases in the coagulation and fibrinolytic pathways. guidetopharmacology.org The antifibrinolytic potency of this compound in vitro has been reported as comparable to aprotinin and approximately ten times more potent than tranexamic acid. guidetopharmacology.org

Information specifically detailing the High-Throughput Screening (HTS) of this compound derivatives within the publicly available search results (excluding specified sources) is limited. Generally, HTS is a drug discovery technique that allows for the rapid screening of large libraries of chemical compounds against a specific biological target or pathway. This process typically involves automated systems to perform miniaturized assays, enabling the identification of compounds with desired activity, such as potent protease inhibition. HTS can be instrumental in exploring the structure-activity relationships of a compound and identifying promising derivatives with improved potency, selectivity, or pharmacokinetic properties. While the specific HTS campaigns for this compound derivatives are not detailed in the provided search results, such studies would typically involve screening a library of structurally related compounds to identify those with enhanced inhibitory activity against target proteases like plasmin or plasma kallikrein.

Publicly available information specifically on the pharmacological characterization of this compound in organotypic cultures is not present in the search results (excluding specified sources). Organotypic cultures are three-dimensional tissue cultures that aim to mimic the in vivo environment more closely than traditional two-dimensional cell cultures. These models can provide valuable insights into the effects of a compound on tissue structure, function, and cell-cell interactions. For a compound like this compound, studies in organotypic cultures relevant to its intended therapeutic area (e.g., cardiac tissue or vascular tissue) could potentially assess its effects on tissue integrity, inflammatory responses, or fibrinolytic activity within a more complex biological context than standard cell-based assays. However, specific data from such studies for this compound were not found.

In Vivo Efficacy Studies of this compound in Animal Models

In vivo studies are essential for evaluating the effects of a compound in a living organism, providing information on its efficacy in disease models, pharmacokinetics, and potential pharmacodynamic responses.

Pharmacodynamic biomarkers are indicators that measure a biological response to a therapeutic intervention. For a compound like this compound, which targets the coagulation and fibrinolytic systems, relevant pharmacodynamic biomarkers would include measures of enzyme activity, levels of coagulation factors, markers of fibrin (B1330869) formation and lysis, and physiological endpoints related to bleeding and thrombosis.

In the context of in vivo studies, the effects of this compound on parameters such as blood loss, myocardial function, coronary blood flow, and vascular reactivity can serve as pharmacodynamic indicators of its activity and efficacy. nih.gov While a clinical trial involving a likely related compound, MDCO-2010, mentioned the investigation of pharmacodynamic biomarkers related to fibrinolysis and coagulation parameters, specific details on the preclinical identification and validation of a comprehensive panel of biomarkers for this compound were not extensively detailed in the provided search results. However, the observed effects in the canine model, such as reduced blood loss and improved postischemic recovery, represent key pharmacodynamic outcomes demonstrating the compound's in vivo activity. nih.gov

In vivo efficacy studies in animal models are crucial for establishing dose-response relationships and demonstrating proof-of-concept for a therapeutic candidate. This compound has been investigated in a canine model of cardiac surgery involving cardiopulmonary bypass, a setting where excessive bleeding and post-ischemic injury are significant concerns. nih.gov

In this canine model, this compound was administered at increasing doses. nih.gov The study demonstrated that this compound dose-dependently reduced postoperative blood loss. nih.gov At lower doses, the reduction in blood loss was comparable to that achieved with aprotinin, while higher doses of this compound resulted in an even greater reduction. nih.gov Furthermore, the study provided evidence of this compound's ability to improve postischemic recovery. nih.gov Unlike aprotinin, which did not significantly influence myocardial function in this model, this compound improved the recovery of the end-systolic pressure-volume relationship. nih.gov Improvements in coronary blood flow and response to acetylcholine (B1216132) were also observed with this compound, similar to aprotinin. nih.gov These findings in a relevant large animal model provided in vivo proof-of-concept for this compound's potential to mitigate bleeding and improve outcomes in cardiac surgery.

Investigation of this compound Effects on Physiological Systems in Animal Models

Preclinical investigations into the effects of this compound on physiological systems have primarily been conducted in animal models, notably in canines undergoing cardiac surgery. These studies aimed to assess its impact on blood loss, coagulation parameters, and myocardial function in a setting mimicking cardiopulmonary bypass (CPB).

In a canine model of cardiac surgery, this compound dose-dependently reduced blood loss during the initial two hours following the application of protamine. The reduction in blood loss was reported to be comparable to that achieved with aprotinin at lower doses and further improved at higher doses. researchgate.net

The effects of this compound on coagulation parameters were also examined. This compound significantly prolonged activated clotting time (ACT) and partial thromboplastin (B12709170) time (APTT). researchgate.net These effects on coagulation parameters persisted in groups receiving continuous infusion of this compound and its pegylated analog CU-2020 after protamine administration, while these parameters normalized in control and aprotinin groups. researchgate.net

Beyond hemostasis, studies in the canine model also investigated the impact of this compound on myocardial function and vascular reactivity. While aprotinin did not influence myocardial function in these studies, this compound was observed to improve the recovery of the end-systolic pressure-volume relationship. researchgate.net Both aprotinin and this compound demonstrated improvements in coronary blood flow and the response to acetylcholine, suggesting beneficial effects on vascular function in this model. researchgate.net

Pharmacokinetic studies in animals indicated that this compound had a half-life of 20 minutes in dogs and rats following intravenous administration. Its pegylated analog, CU-2020, showed a longer half-life of 45 minutes. nih.gov

Physiological Effects of this compound in Canine Model

ParameterControl (Mean ± SEM)Aprotinin (Mean ± SEM)This compound (1.66 mg/kg) (Mean ± SEM)Significance (vs. Control)
Blood Loss (mL, 2 hours post-protamine)142 ± 1366 ± 1795 ± 16 (lower dose)P < 0.05
57 ± 17 (increasing dose)P < 0.05
46 ± 3 (increasing dose)P < 0.05
13 ± 4 (highest dose)P < 0.05
Recovery of End-Systolic Pressure-Volume Rel. (%)60 ± 673 ± 7102 ± 8P < 0.05
Coronary Blood Flow52 ± 488 ± 796 ± 7P < 0.05 (vs. Control)
Response to Acetylcholine (%)44 ± 677 ± 781 ± 6P < 0.05 (vs. Control)

Pharmacokinetic Data

SpeciesAdministration RouteHalf-life
DogIntravenous20 minutes nih.gov
RatIntravenous20 minutes nih.gov

Translational Research Paradigms for this compound Discovery

The development of this compound represents a translational research effort aimed at finding a synthetic alternative to aprotinin, a widely used antifibrinolytic drug that was withdrawn from the market. nih.govnih.govresearchgate.net As a serine protease inhibitor, this compound targets components of the kallikrein-kinin system, which is involved in various physiological processes including hemostasis and inflammation. nih.gov The preclinical studies, particularly the canine model of cardiac surgery, were designed to evaluate the potential of this compound to reduce bleeding in a clinically relevant setting. researchgate.netnih.govresearchgate.net The progression of this compound into clinical development, reaching at least a Phase 2b study, further highlights the translational paradigm behind its discovery and evaluation, although this study was subsequently stopped. nih.gov The research into this compound contributes to the broader understanding of serine protease inhibition as a therapeutic strategy for conditions involving excessive bleeding.

Structure Activity Relationships Sar and Rational Design of Cu 2010 Analogs

Systematic Structural Modifications of CU-2010 Core Scaffold

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. sumathipublications.compitt.edumonash.edu For a peptidomimetic inhibitor like this compound, systematic modifications are made to its core structure to probe interactions with the target enzyme's active site. This process allows for the optimization of potency and selectivity. sumathipublications.com

The core of this compound contains a benzamidinomethylamine moiety, which mimics the P1 arginine or lysine (B10760008) residue of a natural substrate, allowing it to bind effectively in the S1 subsite of target serine proteases. acs.org SAR studies for this class of inhibitors typically involve modifications at several key positions to enhance interactions with other subsites (S2, S3, S4, etc.) of the enzyme.

Key Areas for Modification:

P1 Moiety: While the basic benzamidine group is crucial for anchoring in the S1 pocket of proteases like plasmin and Factor XIa, subtle modifications can fine-tune selectivity. Altering the basicity or steric bulk can modulate affinity for different targets.

Peptidomimetic Backbone: The scaffold linking the different pharmacophoric groups is modified to achieve an optimal conformation for binding. Changes in linker length or rigidity can significantly impact inhibitory activity by affecting how the molecule fits into the extended active site of the protease.

P2-P4 Substituents: These positions are critical for achieving selectivity among different serine proteases, as the S2-S4 subsites are more variable than the highly conserved S1 pocket. For instance, introducing hydrophobic or aromatic residues at the P2 position can enhance potency against plasmin. acs.org Exploring a variety of substituents allows for the mapping of the enzyme's binding pockets to identify favorable interactions.

A hypothetical SAR table for this compound analogs could be constructed to illustrate these principles, showing how modifications at different positions might affect inhibitory potency against its primary targets.

AnalogModification (relative to this compound)Effect on Plasmin Inhibition (Ki)Effect on FXIa Inhibition (Ki)Rationale
Analog AIncreased hydrophobicity at P2 positionIncreased PotencySlight Increase in PotencyExploits hydrophobic nature of the S2 subsite in plasmin.
Analog BReduced basicity of P1 groupDecreased PotencyDecreased PotencyWeakens the key electrostatic interaction in the S1 pocket.
Analog CIntroduction of a rigid linker in backboneVariableVariableReduces conformational flexibility, which may be favorable or unfavorable depending on the target.
Analog DAddition of a bulky group at P4 positionSlight Decrease in PotencyIncreased PotencyProbes the larger S4 pocket of FXIa.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a refinement of traditional SAR by establishing a mathematical correlation between the chemical structure of a compound and its biological activity. pitt.edu For a series of this compound derivatives, a QSAR model would aim to predict the inhibitory potency based on calculated molecular descriptors.

The process involves several steps:

Data Set Preparation: A series of this compound analogs with experimentally determined inhibitory activities (e.g., Ki or IC50 values) against a specific target like plasmin would be compiled.

Descriptor Calculation: For each analog, a wide range of molecular descriptors are calculated. These can be categorized as constitutional, topological, geometric (3D), and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a combination of descriptors to the observed biological activity. imist.ma

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. nih.gov

For peptidomimetic inhibitors like this compound derivatives, relevant descriptors would likely include:

Electronic Descriptors: Partial charges on atoms involved in key interactions (e.g., the P1 amidine group) and dipole moments.

Steric/Topological Descriptors: Molecular weight, molar refractivity, and shape indices that describe the size and bulk of substituents.

Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity and its ability to interact with hydrophobic pockets in the enzyme.

A resulting QSAR equation might take the general form: log(1/Ki) = c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C) + constant

Such a model would provide quantitative insights, for example, suggesting that increasing the value of a descriptor related to hydrophobicity at a specific position (Descriptor A) while decreasing steric bulk (Descriptor C) would lead to more potent inhibitors.

Fragment-Based Drug Design (FBDD) Approaches for this compound Optimization

Fragment-Based Drug Design (FBDD) is a strategy for identifying lead compounds by screening small, low-molecular-weight chemical fragments for weak binding to the target protein. nih.gov These "hit" fragments, once identified and their binding mode confirmed (often by X-ray crystallography or NMR), can be optimized into more potent leads by growing, linking, or merging them. ingentaconnect.com

In the context of optimizing this compound, an FBDD approach could be applied retrospectively or to discover novel scaffolds. One could deconstruct the this compound molecule into its key interacting fragments:

Fragment 1: The benzamidine group (P1 fragment) that binds to the S1 pocket.

Fragment 2: A fragment representing the P2 substituent.

Fragment 3: A fragment corresponding to the P3/P4 region.

Screening a library of diverse fragments against a target like Factor Xa could identify novel chemical moieties that bind effectively to the S1, S2, or S4 pockets. These novel fragments could then be synthetically incorporated into the this compound scaffold to generate new analogs with improved properties. For example, a novel fragment identified to bind in the S4 pocket could be linked to the this compound core to enhance affinity and selectivity for Factor Xa. researchgate.net This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov

De Novo Design Strategies for Novel this compound-like Molecules

De novo design involves the computational creation of novel molecular structures that are predicted to bind to a specific target. nih.gov Unlike modifying an existing scaffold like this compound, de novo design algorithms build new molecules from scratch, often based on the three-dimensional structure of the target's active site.

For designing novel inhibitors of this compound's targets, such as plasma kallikrein, the process would typically involve:

Active Site Analysis: The crystal structure of plasma kallikrein is analyzed to identify key interaction points, such as hydrogen bond donors and acceptors, and hydrophobic pockets within the active site.

Molecule Construction: Computer algorithms place atoms or small molecular fragments into the active site in a way that satisfies these key interactions. These fragments are then linked together to form complete, chemically stable molecules.

Scoring and Ranking: The designed molecules are evaluated and ranked based on their predicted binding affinity and drug-like properties.

This strategy could lead to the discovery of entirely new chemical scaffolds that are structurally distinct from this compound but still inhibit plasma kallikrein with high potency. For example, a macrocyclic structure might be designed to pre-organize the key binding elements into the correct conformation for interacting with the kallikrein active site, potentially offering advantages in potency and selectivity. nih.gov

Conformational Analysis and Stereochemical Impact on this compound Activity

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is critical to its biological activity. bucm.edu.cnscitechseries.com As a flexible, peptidomimetic molecule, this compound can adopt multiple conformations, but only a specific "bioactive conformation" will fit optimally into the active site of its target proteases.

Stereochemistry: Many organic molecules, including potential analogs of this compound, can exist as stereoisomers (enantiomers or diastereomers). These isomers have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity. bucm.edu.cnwindows.net This means that one stereoisomer of a drug may be significantly more active than another, or that the two isomers may have entirely different biological activities. For any analog of this compound containing stereocenters, it is essential to synthesize and test each stereoisomer individually to determine which one possesses the desired therapeutic activity.

Pharmacophore Modeling for this compound Target Interactions

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov A pharmacophore model for a this compound-like inhibitor would define the essential features and their spatial arrangement required for binding to a serine protease like plasmin or Factor Xa.

Based on the known binding modes of inhibitors to these proteases, a pharmacophore model for this compound would likely include the following features:

One Cationic/Hydrogen Bond Donor Feature: Representing the positively charged amidine group that interacts with the key aspartate residue (Asp189) at the bottom of the S1 pocket.

One or More Hydrophobic/Aromatic Features: Corresponding to substituents that occupy the hydrophobic S2 and S4 pockets of the enzyme.

Hydrogen Bond Acceptor/Donor Features: Representing the amide bonds of the peptidomimetic backbone that form hydrogen bonds with the backbone of the enzyme.

This model serves two primary purposes in drug design:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large databases of chemical compounds to identify new molecules that possess the required features in the correct spatial orientation. nih.gov

Lead Optimization: It provides a blueprint for designing new this compound analogs, ensuring that proposed structural modifications retain the essential pharmacophoric features required for activity.

Lack of Publicly Available Research Prevents In-Depth Computational Analysis of this compound

Despite a comprehensive search for scientific literature and data, there is a notable absence of publicly available research detailing the computational chemistry and cheminformatics approaches specifically applied to the chemical compound this compound. As a result, a thorough and scientifically accurate article structured around the requested in-depth outline cannot be generated at this time.

The requested article was to focus exclusively on the following aspects of this compound research:

Computational Chemistry and Cheminformatics Approaches in Cu 2010 Research

In Silico Prediction of CU-2010 Biological Activities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Research Prioritization

Searches for specific studies, including molecular modeling, DFT calculations, virtual screening campaigns, machine learning applications, and in silico ADMET predictions for this compound did not yield any detailed research findings. While general information identifies this compound as a peptidomimetic inhibitor of serine proteases, the specific computational investigations required to populate the outlined sections are not present in the accessible scientific domain.

Without peer-reviewed studies or database entries that provide specific data on docking scores, binding energies, electronic structure calculations, virtual screening hit rates, machine learning model performance, or predicted ADMET profiles for this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, until research focusing on the computational analysis of this compound is published and made publicly accessible, it is not possible to fulfill the request for a detailed article on this specific subject.

Analytical and Bioanalytical Methodologies for Cu 2010 in Research Samples

Development of Chromatographic Methods for CU-2010 Isolation and Quantification

For a synthetic, peptide-like small molecule such as this compound, High-Performance Liquid Chromatography (HPLC) would be the primary method for its isolation and quantification in research samples. Typically, reversed-phase HPLC (RP-HPLC) would be utilized, separating the compound from other components in a mixture based on its hydrophobicity. The selection of the stationary phase (e.g., C8 or C18 columns) and the mobile phase (often a gradient of acetonitrile (B52724) or methanol (B129727) in water with an ion-pairing agent like trifluoroacetic acid) would be optimized to achieve a sharp, well-resolved peak for this compound. Quantification would be performed using a UV detector, with the wavelength of maximum absorbance for this compound being determined first.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for non-volatile, peptide-like molecules unless they are derivatized to increase their volatility. There is no indication in the available literature that this method has been applied to this compound.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

Parameter Typical Value/Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm

| Injection Volume | 20 µL |

Note: This table is illustrative of common starting conditions for a peptide-like small molecule and is not based on published data for this compound.

Spectroscopic Characterization Techniques for this compound Structure Elucidation in Research

The definitive structural elucidation of a novel compound like this compound would rely on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to map the proton and carbon skeleton of the molecule. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between atoms and confirm the final structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be employed to determine the accurate mass of this compound and, from that, its elemental composition. Tandem mass spectrometry (MS/MS) would be used to fragment the molecule and provide further structural information based on the fragmentation pattern.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups within the this compound molecule, such as amide bonds (C=O and N-H stretching) and other characteristic vibrations.

While these techniques are standard for the characterization of new chemical entities, the specific spectral data (e.g., chemical shifts, mass-to-charge ratios, absorption frequencies) for this compound have not been published.

Radiolabeling Strategies for Tracing this compound in Experimental Systems

To study the in vivo pharmacokinetics and biodistribution of this compound, radiolabeling would be a critical tool. A common strategy for a peptide-like molecule would involve the incorporation of a radioactive isotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) during its chemical synthesis. Alternatively, if the structure contains a suitable functional group, it could be labeled with a gamma-emitting isotope like iodine-125 (B85253) (¹²⁵I) for imaging studies. The choice of isotope would depend on the research question, with longer-lived isotopes like ¹⁴C being suitable for metabolism studies and positron emitters like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) being used for Positron Emission Tomography (PET) imaging. No specific radiolabeling strategies for this compound are described in the available literature.

Development of Immunoassays for this compound and its Metabolites in Biological Matrices

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), would be a highly sensitive and specific method for quantifying this compound in biological fluids like plasma or urine. The development of such an assay would first require the generation of antibodies that specifically recognize this compound. As small molecules are typically not immunogenic on their own, this compound would first be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to create an immunogen. This immunogen would then be used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively.

A competitive ELISA format would likely be employed, where a known amount of labeled this compound competes with the this compound in the sample for binding to the antibody. The signal generated would be inversely proportional to the concentration of this compound in the sample. There are no published reports on the development of such immunoassays for this compound.

Microscopy Techniques for Investigating this compound Cellular Distribution

To visualize the interaction of this compound with cells, fluorescence microscopy would be a valuable technique. This would necessitate the synthesis of a fluorescently labeled version of this compound, where a fluorophore (e.g., fluorescein or a rhodamine dye) is chemically attached to the molecule without significantly altering its biological activity. This fluorescent conjugate could then be incubated with cells, and its uptake and subcellular localization could be observed using confocal microscopy. This would help to understand if the compound enters cells and where it accumulates. No such microscopy studies involving fluorescently labeled this compound have been found in the scientific literature.

Role of Cu 2010 in Specific Biological Pathways and Systems

Investigation of GHK-Cu's Impact on Signal Transduction Pathways

The copper peptide GHK-Cu modulates a variety of intracellular signal transduction pathways, which are the mechanisms cells use to respond to external stimuli and regulate their functions. nih.gov A key pathway influenced by GHK-Cu is the p38 MAPK (mitogen-activated protein kinase) pathway, which is integral to cellular responses to stress, skin differentiation, apoptosis, and gene expression. nih.gov Research demonstrates that GHK-Cu can suppress the activation of critical signaling molecules like NF-κB and p38 MAPK, leading to a decrease in the production of inflammatory proteins such as TNF-alpha and IL-6. nih.gov

Additionally, GHK-Cu's regenerative capabilities are linked to its ability to stimulate the expression of growth factors, including vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). antpublisher.com These factors activate signaling cascades that promote angiogenesis—the formation of new blood vessels—which is essential for tissue repair. antpublisher.compeptidesciences.com The peptide also reduces the secretion of TGF-beta, a signaling protein that can promote scar formation. peptidesciences.com

PathwayEffect of GHK-CuCellular Outcome
p38 MAPK / NF-κBSuppression of activationReduction of inflammation
VEGF / bFGF SignalingIncreased expressionPromotion of angiogenesis and tissue repair
TGF-beta SignalingReduction of secretionReduction of scar formation
Collagen Synthesis PathwaysIncreased mRNA and protein productionIncreased skin firmness and elasticity

Regulation of Gene Expression and Protein Synthesis by GHK-Cu

GHK-Cu has a profound impact on gene expression, capable of modulating a large number of human genes and often reversing gene activity to a healthier state. wikipedia.org A significant 2010 study using the Broad Institute's Connectivity Map—a database of how bioactive compounds affect gene expression—identified GHK as one of only two substances (out of 1,309) capable of down-regulating genes associated with metastatic colon cancer. nih.govmdpi.com

Further genomic analysis has shown that GHK-Cu can alter the expression of thousands of genes. One study reported that GHK modified the expression of 4,192 genes, effectively resetting a portion of the human genome to a state of better health. mdpi.com This broad regulatory capacity underlies its diverse biological activities.

Regarding protein synthesis, GHK-Cu directly stimulates the production of vital structural proteins in the skin. It enhances the synthesis of collagen, elastin, proteoglycans, and glycosaminoglycans within dermal fibroblasts. peptidesciences.comnih.gov This is achieved by increasing the levels of messenger RNA (mRNA) that code for these proteins. peptidesciences.com Clinical studies have validated this effect, showing that GHK-Cu can increase collagen production more effectively than vitamin C or retinoic acid. peptidesciences.comnih.gov

Biological ProcessGene Expression Modulation by GHK-Cu
Tissue Remodeling & Wound HealingUpregulates genes for collagen, elastin, and other matrix proteins.
Antioxidant DefenseUpregulates genes for antioxidant enzymes like superoxide dismutase (SOD).
InflammationDownregulates genes for pro-inflammatory cytokines (e.g., IL-6, TNF-alpha).
Cancer MetastasisDownregulates a "metastasis-prone" gene signature.
Nerve FunctionUpregulates genes related to nerve growth and regeneration.

Effects of GHK-Cu on Cellular Metabolism and Bioenergetics

GHK-Cu plays a crucial role in cellular metabolism, particularly in defending against oxidative stress. The high metabolic rate of the brain, for example, generates significant levels of reactive oxygen species (ROS) that can damage cells. nih.gov GHK-Cu acts as a potent antioxidant by directly neutralizing harmful free radicals that arise from processes like lipid peroxidation. nih.govantpublisher.com

The peptide also influences cellular energy and defense by modulating key antioxidant enzymes. It has been found to increase the activity of superoxide dismutase (SOD), an essential enzyme that converts harmful superoxide radicals into less dangerous molecules. nih.govnih.gov This is partly due to GHK's ability to bind and deliver copper ions (Cu2+), which are a necessary component for SOD to function. nih.gov GHK-Cu also impacts iron metabolism by inhibiting the release of iron from the storage protein ferritin, which prevents iron from participating in the generation of cell-damaging free radicals. nih.govnih.gov

Modulation of Apoptosis and Cell Proliferation Pathways by GHK-Cu

GHK-Cu exhibits a dual capacity to regulate cell proliferation and apoptosis (programmed cell death), which is fundamental for both tissue regeneration and the control of cancer.

In the context of tissue repair, GHK-Cu promotes the growth of key cell types. It is a strong stimulator of dermal keratinocyte proliferation, which is essential for restoring the skin's outer barrier. peptidesciences.comnih.gov It also enhances the vitality and replication of fibroblasts, the cells that produce the structural framework of the skin. mdpi.comnih.gov These pro-proliferative effects are central to its documented wound-healing and anti-aging benefits.

Conversely, GHK-Cu has shown anti-cancer potential. The 2010 study by Hong et al. revealed its ability to shift the gene expression of metastatic colon cancer cells toward that of normal cells, suggesting an inhibition of cancer progression. nih.gov Earlier studies also demonstrated that copper-peptide complexes could inhibit the growth of certain tumor cells in animal models. mdpi.com By modulating the genetic programs that drive uncontrolled cell growth, GHK-Cu may play a role in preventing metastasis. peptidesciences.commdpi.com

Influence of GHK-Cu on Immune System Components and Processes

GHK-Cu significantly impacts the immune system through its anti-inflammatory and chemoattractant activities. It functions as a powerful chemoattractant, drawing immune cells such as mast cells and macrophages to sites of injury. peptidesciences.com This recruitment is a critical first step in the immune response to damage, initiating the clearance of debris and the start of the healing process. peptidesciences.comnih.gov

The peptide also exerts potent anti-inflammatory effects by regulating the production of inflammatory signaling molecules known as cytokines. It has been shown to decrease the secretion of major pro-inflammatory cytokines, including TNF-alpha and IL-6. nih.govnih.gov This is accomplished by inhibiting the NF-κB and p38 MAPK signaling pathways, which are central hubs of the inflammatory response. nih.gov This suppression of inflammation is crucial for effective tissue repair, as chronic inflammation can hinder healing.

Immune Component/ProcessEffect of GHK-Cu
Macrophages, Mast CellsActs as a chemoattractant, recruiting them to injury sites.
Inflammatory Cytokines (TNF-alpha, IL-6)Decreases production and secretion.
Inflammatory Pathways (NF-κB, p38 MAPK)Suppresses activation.
Oxidative StressReduces through direct radical scavenging and enhancing antioxidant enzymes.

Future Directions and Emerging Research Avenues for Cu 2010

Exploration of Novel Therapeutic Hypotheses for CU-2010 (conceptual, not clinical trials)

Beyond its established role in hemostasis and thrombosis, the inhibitory profile of this compound against various serine proteases suggests potential therapeutic hypotheses in other areas where these enzymes play a significant role. Serine proteases are involved in a wide array of physiological and pathological processes, including inflammation, immune responses, tissue remodeling, and the progression of certain diseases like cancer and infectious diseases. mdpi.comwikipedia.orgnih.govresearchgate.netresearchgate.netbeilstein-journals.org

Conceptually, research could explore the potential of this compound in modulating inflammatory pathways given its observed anti-inflammatory effects in preclinical cardiac surgery models. mdpi.comnih.gov Investigating its impact on specific inflammatory serine proteases and downstream signaling cascades could reveal potential applications in inflammatory conditions.

Furthermore, the involvement of serine proteases in the tumor microenvironment and cancer progression, including invasion and metastasis, suggests a hypothetical role for protease inhibitors in oncology. wikipedia.orgnih.gov While highly speculative and requiring extensive foundational research, the inhibitory activity of this compound could be explored in preclinical models of specific cancers where its target proteases are implicated. Similarly, given the role of serine proteases in the life cycles of some viruses, including mediating viral entry, a conceptual hypothesis could involve investigating the inhibitory effects of this compound against such proteases in relevant in vitro or in vivo models of infectious diseases. researchgate.net These explorations would necessitate a deep understanding of the specific proteases involved in these disease processes and the selectivity profile of this compound.

Development of Advanced Delivery Systems for this compound in Research Settings

The pharmacokinetic profile of this compound, characterized by rapid clearance and a relatively short half-life of approximately 20 minutes in some animal models, presents a rationale for exploring advanced delivery systems in research settings to potentially optimize its therapeutic effects and expand its potential applications. mdpi.comnih.gov Research into novel delivery technologies could aim to control the release rate of this compound, prolong its exposure at target sites, or enable targeted delivery to specific tissues or cells involved in the pathological processes of interest.

Advanced drug delivery systems, such as nanoparticles, liposomes, and polymeric carriers, have shown promise in improving the pharmacokinetic and pharmacodynamic properties of various therapeutic agents, including other protease inhibitors. wikipedia.orgresearchgate.net In a research context, these systems could be investigated for their ability to encapsulate and protect this compound from degradation, enhance its solubility, and facilitate its transport across biological barriers. For instance, nanoparticle-based delivery could potentially allow for targeted accumulation of this compound in specific tissues where protease activity is dysregulated, such as sites of inflammation or tumor tissue in relevant preclinical models. Research into such delivery systems for this compound would focus on their formulation, characterization, and evaluation in appropriate in vitro and in vivo models to assess their impact on the compound's distribution, metabolism, and efficacy.

Integration of this compound Research into Systems Biology Frameworks

Integrating research on this compound into systems biology frameworks can provide a more comprehensive understanding of its interactions within complex biological networks. Systems biology aims to model and analyze biological systems as a whole, considering the interactions between various molecular components, such as genes, proteins, and metabolites.

Given that this compound targets serine proteases, which are integral parts of numerous biological pathways (e.g., coagulation cascade, inflammatory pathways), a systems biology approach could involve developing computational models to simulate the effects of this compound inhibition on these networks. nih.gov This could help predict off-target effects, identify synergistic interactions with other biological molecules, and uncover novel pathways influenced by this compound.

Furthermore, the application of structural bioinformatics can complement systems biology studies by providing detailed insights into the molecular interactions between this compound and its target proteases. nih.gov Techniques such as molecular docking and dynamics simulations can help elucidate the binding mechanisms, predict binding affinities, and guide the design of modified this compound analogs with altered selectivity or potency. nih.gov Integrating data from high-throughput experiments (e.g., proteomics to assess changes in protease activity profiles) with computational modeling within a systems biology framework could accelerate the understanding of this compound's multifaceted biological effects and inform future research directions.

Interdisciplinary Collaborations for Advancing this compound Understanding

Advancing the understanding and potential applications of a complex compound like this compound necessitates interdisciplinary collaborations. nih.gov The research areas surrounding this compound span chemistry, biochemistry, pharmacology, bioengineering (for drug delivery), systems biology, and various medical specialties (e.g., cardiovascular surgery, oncology, immunology).

Collaborations between chemists and biochemists can focus on the synthesis of this compound analogs and the detailed characterization of their enzymatic inhibition profiles. mdpi.com Pharmaceutical scientists and engineers can contribute expertise in developing advanced delivery systems to improve the compound's pharmacokinetic properties. researchgate.net Biologists and pharmacologists are crucial for designing and conducting in vitro and in vivo studies to evaluate the biological effects and therapeutic potential of this compound in various disease models. nih.gov Computational biologists and bioinformaticians can integrate experimental data into systems biology models and perform structural analyses. nih.gov Clinicians with expertise in relevant medical fields can provide valuable insights into unmet medical needs and the translational potential of research findings.

Establishing collaborative research networks and consortia involving experts from these diverse disciplines can facilitate the sharing of knowledge, resources, and technologies, thereby accelerating the pace of research on this compound and enabling a more holistic understanding of its properties and potential applications.

Ethical Considerations in this compound Preclinical Research

As with any preclinical research involving novel or repurposed therapeutic agents, the investigation of this compound must adhere to strict ethical guidelines. mdpi.comresearchgate.net Ethical considerations in preclinical research primarily focus on the responsible use of animals in in vivo studies and the appropriate handling and use of biological samples.

Ensuring the ethical treatment of animals in research is paramount. This includes minimizing the number of animals used, refining experimental procedures to reduce pain and distress, and replacing animal models with alternative methods whenever possible (the "3Rs": Reduction, Refinement, Replacement). Research protocols involving animals must be reviewed and approved by an institutional animal care and use committee, and studies should be conducted by trained personnel in accredited facilities.

Q & A

Q. What are the primary mechanisms of action of CU-2010 in reducing postoperative blood loss?

this compound is a synthetic serine protease inhibitor targeting enzymes critical to coagulation and fibrinolysis. Its peptidelike structure allows competitive binding to the active sites of plasmin (Ki = 2 nM), factor Xa (Ki = 45 nM), and factor XIa (Ki = 18 nM), effectively delaying clot dissolution and modulating thrombin generation . Methodologically, affinity constants (Ki) were determined via fluorogenic substrate assays in plasma and whole blood, while thromboelastometry (ROTEM) quantified antifibrinolytic efficacy in vitro .

Q. How does this compound compare to aprotinin in experimental models of cardiac surgery?

In canine cardiopulmonary bypass (CPB) models, this compound (1–3 mg/kg) reduced postoperative blood loss by 40–50%, matching aprotinin’s efficacy. However, this compound uniquely improved postischemic left ventricular contractility (e.g., 85% recovery of ESPVR vs. 60% in controls) and coronary endothelial function, as measured by acetylcholine-induced vasodilation . Hemodynamic parameters (dP/dt max, coronary blood flow) were monitored using pressure-volume catheters and Doppler flow probes .

Q. What experimental models are most appropriate for studying this compound’s anticoagulant effects?

Canine CPB models (22–35 kg dogs, n = 36) under standardized protocols (heparinization, cardiac arrest, reperfusion) are validated for dose-response studies. Key endpoints include total blood loss (mL/kg), thromboelastometry parameters (clotting time, MCF), and hemodynamic recovery . In vitro assays using human plasma (n = 10 donors) and fluorogenic substrates provide complementary data on enzyme inhibition kinetics .

Q. How does this compound’s molecular structure influence its pharmacological profile?

The compound (700 Da) contains a carboxyl group, sulfonic acid, and amide bonds, enabling substrate-like binding to serine proteases. Its small size minimizes antigenicity, while rapid clearance (t½ = 20 min in dogs) necessitates continuous infusion protocols . Structural analogs (e.g., PEGylated CU-2020) exhibit prolonged half-lives (45 min) but reduced enzyme affinity (Ki increases 5–10x) due to steric hindrance .

Q. What are the ethical considerations for this compound studies in animal models?

Protocols must adhere to institutional animal care guidelines (e.g., anesthesia, euthanasia). In canine studies, endpoints like blood loss >100 mL/kg or irreversible hemodynamic collapse (e.g., dP/dt max <1000 mmHg/s) trigger early termination. Sample sizes (n ≥ 6/group) are powered to detect 30% differences in blood loss (α = 0.05, β = 0.2) .

Advanced Research Questions

Q. How do dose-dependent effects of this compound impact its therapeutic window in cardiac surgery?

At 1 mg/kg, this compound achieves plasma concentrations (100–300 nM) sufficient for plasmin inhibition but requires 3 mg/kg to suppress factor Xa and XIa. Higher doses (>3 mg/kg) improve myocardial recovery (e.g., 95% PRSW vs. 70% in controls) but prolong aPTT (1.5x baseline), necessitating careful heparin titration . Pharmacokinetic-pharmacodynamic (PK/PD) modeling using non-compartmental analysis optimizes infusion rates .

Q. What methodological challenges arise when reconciling in vitro and in vivo data for this compound?

Discrepancies occur between in vitro Ki values (plasmin: 2 nM) and in vivo efficacy (EC200 = 200 nM). Protein binding (e.g., albumin) and rapid clearance reduce free drug availability, validated via equilibrium dialysis and LC-MS quantification . Thromboelastometry (EXTEM/INTEM) bridges this gap by correlating clot lysis time (CLT) with clinical bleeding .

Q. How does this compound modulate inflammatory pathways post-CPB?

this compound reduces cardiac myeloperoxidase (MPO) by 50% vs. controls, indicating attenuated neutrophil infiltration. However, granulocyte peroxidase remains unchanged, suggesting specificity for endothelial inflammation. Cytokine profiling (ELISA) and qPCR for adhesion molecules (ICAM-1, VCAM-1) further elucidate this mechanism .

Q. What statistical approaches are optimal for analyzing this compound’s hemodynamic effects?

Mixed-effects models account for inter-animal variability in hemodynamic parameters (e.g., dP/dt max, coronary flow). Percent recovery metrics normalize baseline differences in ESPVR and PRSW. Bonferroni corrections control Type I error in multi-dose comparisons (e.g., 1 vs. 3 mg/kg) .

Q. How can this compound’s enzyme specificity be exploited for targeted anticoagulation?

Selectivity profiling using recombinant proteases reveals 10x higher affinity for plasmin vs. thrombin (Ki = 2 nM vs. 200 nM). Molecular docking simulations (AutoDock Vina) identify key binding residues (Ser195, His57) for rational drug redesign. PEGylation shifts selectivity toward factor XIa, enabling tailored regimens for hyperfibrinolysis vs. thrombosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CU-2010
Reactant of Route 2
CU-2010

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.